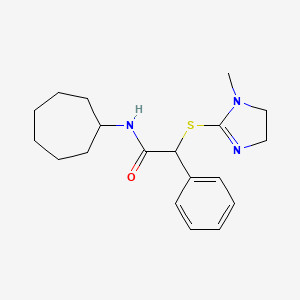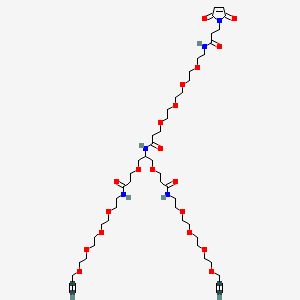![molecular formula C18H26N2O4S B11929905 1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)
1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glibornuride is a sulfonylurea-type anti-diabetic drug. It is primarily used to manage blood glucose levels in patients with type 2 diabetes mellitus. Glibornuride works by stimulating the release of insulin from the pancreatic beta cells, thereby lowering blood glucose levels. This compound is known for its efficacy in reducing blood sugar levels and is often prescribed when other treatments, such as diet and exercise, are insufficient.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glibornuride is synthesized through a multi-step process. The synthesis begins with camphor-3-carboxamide, which undergoes borohydride reduction to form an intermediate. This intermediate is then subjected to Hofmann rearrangement to produce a carbamate. The final step involves the displacement of the carbamate with sodium tosylamide to yield glibornuride .
Industrial Production Methods
Industrial production of glibornuride follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Glibornuride undergoes various chemical reactions, including:
Oxidation: Glibornuride can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert glibornuride to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonylurea derivatives.
Wissenschaftliche Forschungsanwendungen
Glibornuride has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of sulfonylureas and their derivatives.
Biology: Investigated for its effects on insulin secretion and pancreatic beta-cell function.
Medicine: Studied for its potential use in managing type 2 diabetes mellitus and its effects on blood glucose levels.
Industry: Utilized in the development of new anti-diabetic drugs and formulations.
Wirkmechanismus
Glibornuride exerts its effects by binding to the sulfonylurea receptor on the pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in depolarization of the cell membrane. The depolarization triggers the opening of voltage-gated calcium channels, allowing calcium ions to enter the cell. The influx of calcium ions stimulates the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glibenclamide: Another sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.
Glipizide: A sulfonylurea with a shorter duration of action compared to glibornuride.
Tolbutamide: An older sulfonylurea with a lower potency than glibornuride.
Uniqueness of Glibornuride
Glibornuride is unique due to its specific chemical structure, which provides a balance between potency and duration of action. It is effective
Eigenschaften
Molekularformel |
C18H26N2O4S |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)/t13?,14?,15?,18-/m0/s1 |
InChI-Schlüssel |
RMTYNAPTNBJHQI-VLVBFLKRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CC[C@@](C2O)(C3(C)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)







![4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid](/img/structure/B11929897.png)
![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)

